molecular formula C13H16BClO3 B1456938 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride CAS No. 380499-68-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No. B1456938
CAS RN: 380499-68-3
M. Wt: 266.53 g/mol
InChI Key: WOCXUWRCQSFHNJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetramethyl-1,3,2-dioxaborolane derivatives are often synthesized through borylation reactions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds . The presence of the boronic acid ester group allows it to react with various aryl halides in the presence of palladium catalysts, leading to the synthesis of biphenyl derivatives. This reaction is fundamental in the pharmaceutical industry for the creation of complex organic compounds.

Synthesis of Conjugated Polymers

The boronic ester functionality of this compound is essential for the synthesis of conjugated polymers . It can be used to introduce boronic ester groups into polymer backbones, which is a key step in creating organic electronic materials such as light-emitting diodes (LEDs) and solar cells.

Borylation Reactions

4-Chlorocarbonylphenylboronic acid pinacol ester: is used in borylation reactions to introduce boron atoms into organic molecules . This is particularly useful for the functionalization of alkylbenzenes and the hydroboration of alkenes and alkynes, which are common intermediates in the synthesis of pharmaceuticals and agrochemicals.

Study of Intramolecular Electron Transfer

The compound has been utilized as a probe to study the intramolecular electron transfer in monosaccharides . Its dual functional groups, a boronic acid and a chloride, allow for the investigation of electron transfer mechanisms within biological molecules, which is crucial for understanding metabolic processes.

Phosphitylation Reactions

In the field of biochemistry, 4-Chlorocarbonylphenylboronic acid pinacol ester serves as a reagent for phosphitylation reactions . This application is significant for the synthesis of glycosyl donors and ligands, which are important in the study of carbohydrates and nucleic acids.

Organic Synthesis and Medicinal Chemistry

Lastly, the compound finds its application in general organic synthesis and medicinal chemistry as a building block for various organic transformations . Its reactive chloride group can be substituted with nucleophiles, opening pathways to a wide range of organic compounds with potential therapeutic properties.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXUWRCQSFHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173502
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380499-68-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380499-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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